

# The Indole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Cat. No.: B146098

[Get Quote](#)

## Introduction: The Enduring Relevance of the Indole Nucleus in Drug Discovery

The indole ring system, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of medicinal chemistry. Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, has long signaled its profound biological significance.<sup>[1]</sup> This inherent bio-relevance has made the indole scaffold a "privileged structure" in drug discovery, a molecular framework that is repeatedly identified as a potent and selective ligand for a diverse range of biological targets.<sup>[1][2]</sup> The unique electronic properties of the indole nucleus, coupled with its ability to participate in various non-covalent interactions, including hydrogen bonding and  $\pi$ - $\pi$  stacking, allow for the design of highly specific therapeutic agents.<sup>[3]</sup>

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the medicinal chemistry applications of substituted indoles, with a particular focus on their roles as anticancer, anti-inflammatory, and antiviral agents. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental design, offering detailed, field-proven protocols and insights into the structure-activity relationships (SAR) that govern the therapeutic efficacy of these remarkable compounds.

# I. Anticancer Applications of Substituted Indoles: Targeting the Hallmarks of Malignancy

Substituted indoles have emerged as a dominant class of compounds in oncology, demonstrating the ability to target multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[\[2\]](#)[\[4\]](#)[\[5\]](#) Their mechanisms of action are diverse, ranging from the disruption of microtubule dynamics to the inhibition of key signaling kinases.[\[4\]](#)[\[6\]](#)[\[7\]](#)

## Application Note 1: Indole Derivatives as Tubulin Polymerization Inhibitors

**Background:** Microtubules, dynamic polymers of  $\alpha$ - and  $\beta$ -tubulin, are critical components of the cytoskeleton and play a pivotal role in mitotic spindle formation during cell division.[\[7\]](#)[\[8\]](#) Disruption of microtubule dynamics is a clinically validated and highly effective strategy in cancer chemotherapy.[\[8\]](#) A significant number of indole-containing natural products, such as the vinca alkaloids (e.g., Vincristine), exert their potent anticancer effects by interfering with tubulin polymerization.[\[4\]](#)[\[9\]](#) This has inspired the development of numerous synthetic indole derivatives that target the tubulin cytoskeleton.[\[7\]](#)[\[9\]](#)

**Mechanism of Action:** Indole-based tubulin inhibitors typically bind to one of three key sites on the tubulin dimer: the colchicine, vinca, or taxol binding sites. The majority of synthetic indole inhibitors target the colchicine binding site, preventing the polymerization of tubulin into microtubules.[\[9\]](#)[\[10\]](#) This disruption of microtubule formation leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[\[6\]](#)[\[11\]](#) Vincristine, a natural indole alkaloid, binds to the vinca domain on  $\beta$ -tubulin, leading to the depolymerization of microtubules.[\[11\]](#)[\[12\]](#)

Visualization of the Vincristine-Induced Mitotic Arrest Pathway:



[Click to download full resolution via product page](#)

Caption: Vincristine-induced mitotic arrest pathway.

Structure-Activity Relationship (SAR) Insights:

- Substitution at N-1: Methylation at the N-1 position of the indole ring often enhances cytotoxic activity.[6]
- Substitution at C-2: The nature of the substituent at the C-2 position is critical. Aryl groups, particularly those with electron-withdrawing or -donating groups, can significantly influence potency.
- Substitution at C-3: The presence of a carbonyl or other hydrogen bond acceptor at the C-3 position is often crucial for interaction with the colchicine binding site. Chalcone-indole derivatives have shown potent inhibition of tubulin polymerization.[6]

Quantitative Data on Anticancer Indole Derivatives (Tubulin Inhibitors):

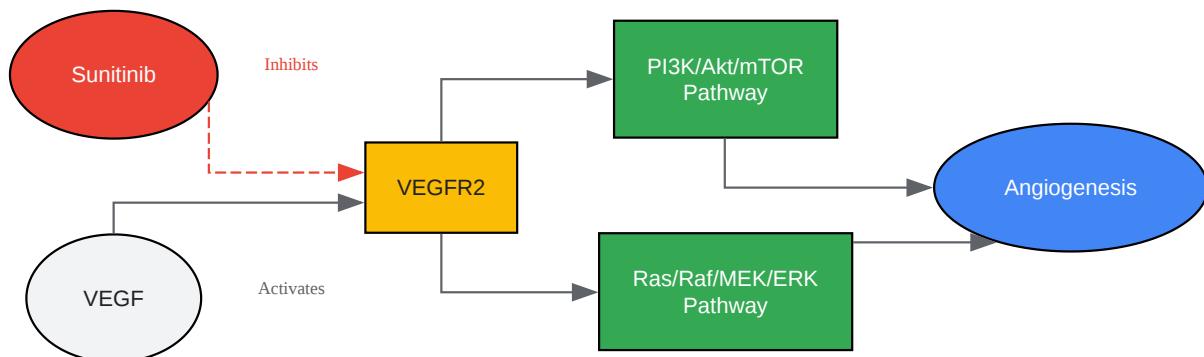
Compound Class	Specific Compound Example	Target	Cancer Cell Line	Activity (IC50/GI50)
Vinca Alkaloid	Vincristine	Tubulin	Various	Varies by cell line
Indole-Chalcone	Chalcone-indole derivative 12	Tubulin	Various	0.22 - 1.80 $\mu$ M[6]
Quinoline-Indole	Quinoline-indole derivative 13	Tubulin	Various	2 - 11 nM[6]
3-Formyl-2-phenylindoles	Compound 169e	Tubulin	MDA-MB 231, MCF-7	35 nM[13]
Indolylglyoxyamide	Indibulin	Tubulin	Various	Phase I Clinical Trials[6]

## Application Note 2: Indole Derivatives as Receptor Tyrosine Kinase (RTK) Inhibitors

Background: Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in regulating cell growth, proliferation, differentiation, and survival.[14][15][16] Dysregulation of RTK signaling is a common driver of cancer.[14][15] Several indole-based small molecules have been developed as potent inhibitors of RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). [4][15][16]

Mechanism of Action: Indole-based RTK inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[6] This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cancer cell proliferation and survival.[5] Sunitinib, an FDA-approved indolin-2-one derivative, is a multi-targeted RTK inhibitor that potently inhibits VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR).[4][15]

Visualization of the Sunitinib-Mediated Inhibition of VEGFR2 Signaling:



[Click to download full resolution via product page](#)

Caption: Sunitinib-mediated inhibition of VEGFR2 signaling.

Structure-Activity Relationship (SAR) Insights:

- Indolin-2-one Core: The indolin-2-one scaffold is a common feature of many RTK inhibitors.
- Substitution at C-3: The substituent at the C-3 position of the indolin-2-one ring is critical for binding to the ATP pocket.

- Side Chains: The nature and length of side chains attached to the indole or indolin-2-one core can significantly impact potency and selectivity.

Quantitative Data on Anticancer Indole Derivatives (RTK Inhibitors):

Compound Class	Specific Compound Example	Target	Cancer Cell Line	Activity (IC50/GI50)
Indolin-2-one	Sunitinib	VEGFR, PDGFR, c-KIT	Various	FDA Approved[4] [15]
Indolin-2-one	Nintedanib	VEGFR, FGFR, PDGFR	NSCLC	FDA Approved[4]
Indole-6-carboxylate ester	Compound 4a	EGFR	Various	Potent cytotoxicity[17]
Indole-6-carboxylate ester	Compound 6c	VEGFR-2	Various	Potent cytotoxicity[17]
2,5-disubstituted indole	Compound 3b	RNAPII	A549	0.48 $\mu$ M[18]

## II. Anti-inflammatory Applications of Substituted Indoles: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a wide range of human diseases, including arthritis, cardiovascular disease, and cancer. Substituted indoles have a long history as effective anti-inflammatory agents, with Indomethacin being a prominent example.[2]

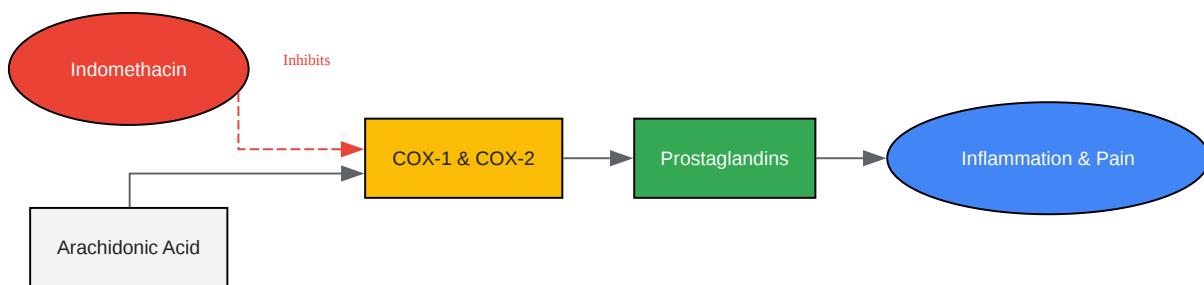
### Application Note 3: Indole Derivatives as Cyclooxygenase (COX) Inhibitors

Background: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][19] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic

effects by inhibiting COX enzymes.[19] Indomethacin, an indole-3-acetic acid derivative, is a potent non-selective COX inhibitor.[2][19][20]

Mechanism of Action: Indomethacin and other indole-based NSAIDs bind to the active site of both COX-1 and COX-2, preventing the binding of arachidonic acid and thereby inhibiting the production of prostaglandins.[2][19] The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[2][19]

Visualization of the Indomethacin-Mediated Inhibition of Prostaglandin Synthesis:



[Click to download full resolution via product page](#)

Caption: Indomethacin-mediated inhibition of prostaglandin synthesis.

Structure-Activity Relationship (SAR) Insights for Indole Acetic Acid Derivatives:

- Carboxyl Group: The carboxylic acid moiety is essential for activity; its replacement with other acidic groups or amides decreases activity.[21]
- N-1 Substitution: N-benzoyl derivatives with para-substituents like -Cl, -F, or -CF<sub>3</sub> are highly active.[21]
- C-2 Substitution: A methyl group at the C-2 position is more active than aryl substituents.[21]
- C-5 Substitution: Substitution at the C-5 position with groups like -OCH<sub>3</sub>, -F, or -N(CH<sub>3</sub>)<sub>2</sub> enhances activity compared to the unsubstituted analog.[21]

## Quantitative Data on Anti-inflammatory Indole Derivatives:

Compound Class	Specific Compound Example	Target	In Vitro Activity (IC50)	In Vivo Activity (% Edema Inhibition)
Indole Acetic Acid	Indomethacin	COX-1, COX-2	COX-1: 18 nM, COX-2: 26 nM[22]	High
Brominated Indole	6-bromoindole	iNOS, COX-2, TNF $\alpha$	Potent inhibition of NO and TNF $\alpha$ production[12]	60.7% reduction in NF $\kappa$ B translocation[12]
Brominated Isatin	6-bromoisatin	iNOS, COX-2, TNF $\alpha$	Potent inhibition of NO and TNF $\alpha$ production[12]	63.7% reduction in NF $\kappa$ B translocation[12]
Oxindole Ester	Compound 4h	COX/5-LOX	-	Up to 100%[23] [24]

### III. Antiviral Applications of Substituted Indoles: A Broad-Spectrum Defense

The emergence and re-emergence of viral infections pose a significant global health threat. The indole scaffold has proven to be a versatile template for the development of potent antiviral agents with diverse mechanisms of action.[25][26]

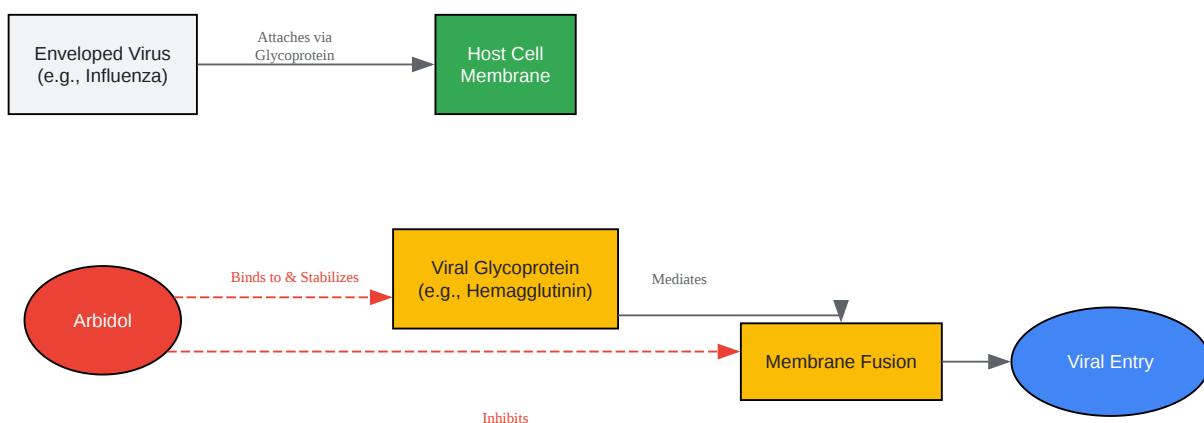
#### Application Note 4: Indole Derivatives as Viral Entry and Fusion Inhibitors

**Background:** The entry of enveloped viruses into host cells is a critical first step in the viral life cycle and represents an attractive target for antiviral drug development. This process is typically mediated by viral envelope glycoproteins that bind to host cell receptors and facilitate the fusion of the viral and cellular membranes.[27][28]

**Mechanism of Action:** Arbidol (Umifenovir), a broad-spectrum antiviral drug, is an indole derivative that inhibits the entry of a wide range of viruses, including influenza and

coronaviruses.[26][27][28][29] It is believed to act by intercalating into the lipid membrane and interacting with viral glycoproteins, such as the influenza hemagglutinin (HA) and the coronavirus spike (S) protein.[27][28] This interaction stabilizes the prefusion conformation of these proteins, preventing the conformational changes required for membrane fusion and thereby blocking viral entry into the host cell.[27]

Visualization of Arbidol's Inhibition of Viral Entry:



[Click to download full resolution via product page](#)

Caption: Arbidol's inhibition of viral entry.

Structure-Activity Relationship (SAR) Insights for Anti-HIV Indole Derivatives:

- Bis-indole Structures: 6-6' linked bis-indole compounds have shown submicromolar activity against HIV fusion.[30]
- Piperazine Moiety: The presence and substitution pattern of a piperazine ring can significantly impact anti-HIV activity.[16]
- Indole-3-yl vs. Indole-2-yl Analogs: Indole-3-yl analogs have demonstrated more potent anti-HIV activity compared to their indole-2-yl counterparts.[16]

Quantitative Data on Antiviral Indole Derivatives:

Compound Class	Specific Compound Example	Target	Virus	Activity (EC50/IC50)
Indole derivative	Arbidol	Viral Entry/Fusion	Influenza A/B, SARS-CoV	Broad-spectrum[26]
Bis-indole	Compound 6j	HIV-1 gp41	HIV-1	0.2 $\mu$ M[30][31]
Indole-based	Compound 43	HIV-1 Attachment	HIV-1	4.0 nM[16]
Indole-2-carboxylic acid	Compound 17a	HIV-1 Integrase	HIV-1	3.11 $\mu$ M[32]
Indole alkaloid	Harmalol	Influenza A/H5N1	Influenza A/H5N1	0.02 $\mu$ g/ml[33]
Indole alkaloid	Harmane	Influenza A/H5N1	Influenza A/H5N1	0.023 $\mu$ g/ml[33]

## IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic and biological evaluation procedures.

### Protocol 1: General Procedure for the Larock Indole Synthesis of 2,3-Disubstituted Indoles

**Objective:** To synthesize a 2,3-disubstituted indole from an o-iodoaniline and a disubstituted alkyne via a palladium-catalyzed heteroannulation reaction.

**Materials:**

- o-Iodoaniline (1.0 mmol)
- Disubstituted alkyne (2.0-3.0 mmol)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) (0.05 mmol, 5 mol%)

- Lithium chloride (LiCl) (2.0 mmol)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 mmol)
- N,N-Dimethylformamide (DMF), anhydrous (10 mL)
- Inert atmosphere (Nitrogen or Argon)

**Procedure:**

- To a dry Schlenk flask under an inert atmosphere, add o-iodoaniline, palladium(II) acetate, lithium chloride, and potassium carbonate.
- Add anhydrous DMF to the flask via syringe.
- Add the disubstituted alkyne to the reaction mixture.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.

## Protocol 2: MTT Cytotoxicity Assay

**Objective:** To determine the *in vitro* cytotoxicity of a substituted indole derivative against a cancer cell line.

**Materials:**

- Cancer cell line of interest (e.g., MCF-7, HeLa)

- Complete cell culture medium
- 96-well microtiter plates
- Substituted indole test compound (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Plate reader (570 nm)

**Procedure:**

- Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.[25]
- Prepare serial dilutions of the test compound in complete medium.
- After 24 hours, remove the medium from the wells and add 100  $\mu$ L of the diluted test compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
- Incubate the plate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- After the incubation period, add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]
- Carefully remove the medium containing MTT and add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.[1]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[34]

- Measure the absorbance of each well at 590 nm using a microplate reader.[\[34\]](#)
- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC<sub>50</sub> value.

## Protocol 3: In Vitro COX Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory activity of a substituted indole derivative against COX-1 and COX-2 enzymes.

Materials:

- Purified COX-1 and COX-2 enzymes
- COX Assay Buffer
- Arachidonic Acid (substrate)
- Fluorometric probe (e.g., Amplex<sup>TM</sup> Red)
- Test inhibitor (substituted indole)
- Positive control inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of the test inhibitor and positive control in the appropriate solvent (e.g., DMSO).
- In the wells of a 96-well plate, add the COX Assay Buffer.
- Add the diluted test inhibitor or positive control to the respective wells. For the enzyme control wells, add the solvent vehicle.
- Add the COX-1 or COX-2 enzyme to all wells except the blank.

- Add the fluorometric probe to all wells.
- Pre-incubate the plate at 25°C for 10-15 minutes.
- Initiate the reaction by adding the arachidonic acid substrate to all wells.
- Immediately measure the fluorescence kinetically for 5-10 minutes (e.g., Ex/Em = 535/587 nm).[5]
- Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
- Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control and calculate the IC50 value.

## Protocol 4: Plaque Reduction Assay for Antiviral Activity

Objective: To determine the antiviral activity of a substituted indole derivative against a lytic virus.

### Materials:

- Susceptible host cell line (e.g., Vero, MDCK)
- Virus stock of known titer
- 96-well or 24-well plates
- Cell culture medium (growth and maintenance)
- Substituted indole test compound
- Overlay medium (containing low-melting-point agarose or methylcellulose)
- Crystal violet staining solution
- Phosphate-buffered saline (PBS)

### Procedure:

- Seed the host cells into plates to form a confluent monolayer.
- Prepare serial dilutions of the test compound in maintenance medium.
- Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 PFU/well).
- In a separate plate or tubes, pre-incubate the virus dilution with an equal volume of each compound dilution for 1 hour at 37°C. Include a virus control (virus + medium) and a cell control (medium only).
- Remove the growth medium from the cell monolayers and inoculate the wells with the virus-compound mixtures.
- Allow the virus to adsorb for 1-2 hours at 37°C.
- Gently remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.
- Incubate the plates at 37°C in a 5% CO<sub>2</sub> atmosphere until plaques are visible in the virus control wells (typically 2-5 days).[27]
- Fix the cells with a formalin solution and stain with crystal violet.
- Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC<sub>50</sub> value.

## V. Conclusion and Future Perspectives

The indole scaffold continues to be an exceptionally fruitful source of new therapeutic agents. The versatility of its chemistry allows for the generation of vast libraries of substituted derivatives, while its inherent biological activity ensures a high hit rate in drug discovery screens. The anticancer, anti-inflammatory, and antiviral applications highlighted in this guide represent just a fraction of the therapeutic potential of this remarkable heterocyclic system.

Future research will undoubtedly focus on the development of more selective and potent indole derivatives with improved pharmacokinetic and safety profiles. The elucidation of novel biological targets for indole-based compounds will open up new avenues for the treatment of a

wide range of diseases. Furthermore, the application of modern drug design strategies, such as structure-based design and computational modeling, will continue to accelerate the discovery and optimization of the next generation of indole-based medicines. The journey of the indole scaffold from a simple natural product constituent to a cornerstone of modern medicinal chemistry is a testament to the power of nature as a source of inspiration for drug discovery.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. atcc.org [atcc.org]
- 2. bioagilytix.com [bioagilytix.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]

- 16. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. Developments of indoles as anti-HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. mdpi.com [mdpi.com]
- 29. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 32. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 33. Antiviral activities of plant-derived indole and  $\beta$ -carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 34. MTT assay protocol | Abcam [abcam.com]
- To cite this document: BenchChem. [The Indole Scaffold: A Privileged Motif in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b146098#medicinal-chemistry-applications-of-substituted-indoles>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)